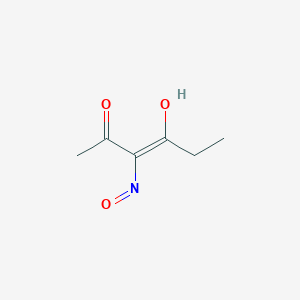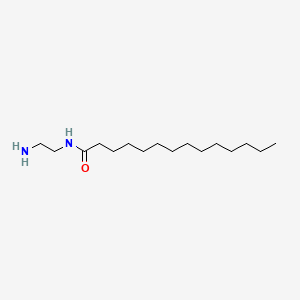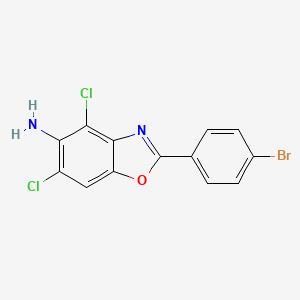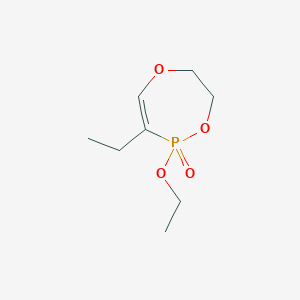
Dipotassium isotridecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium isotridecyl phosphate is an organophosphate compound that finds applications in various fields due to its unique chemical properties. It is a potassium salt of isotridecyl phosphate, characterized by its high solubility in water and its ability to act as a surfactant and emulsifier.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium isotridecyl phosphate typically involves the neutralization of isotridecyl phosphate with potassium hydroxide. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure complete neutralization. The reaction can be represented as follows:
Isotridecyl phosphate+2KOH→Dipotassium isotridecyl phosphate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where isotridecyl phosphate and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through filtration and crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium isotridecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isotridecyl phosphate and potassium hydroxide.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Isotridecyl phosphate and potassium hydroxide.
Oxidation: Higher oxidation state phosphates.
Substitution: Substituted phosphates with different functional groups.
Applications De Recherche Scientifique
Dipotassium isotridecyl phosphate is used in various scientific research applications, including:
Chemistry: As a surfactant and emulsifier in chemical reactions and formulations.
Biology: In studies involving cell membrane interactions and as a component in buffer solutions.
Medicine: As an ingredient in pharmaceutical formulations for its emulsifying properties.
Industry: In the production of detergents, cleaning agents, and personal care products.
Mécanisme D'action
The mechanism of action of dipotassium isotridecyl phosphate involves its ability to interact with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in its applications as an emulsifier and detergent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium phosphate
- Monopotassium phosphate
- Tripotassium phosphate
- Disodium phosphate
Comparison
Dipotassium isotridecyl phosphate is unique due to its long alkyl chain, which imparts distinct surfactant properties compared to other phosphate salts like dipotassium phosphate and monopotassium phosphate. Its ability to act as an emulsifier and its high solubility in water make it particularly valuable in industrial and pharmaceutical applications.
Propriétés
Numéro CAS |
90605-09-7 |
|---|---|
Formule moléculaire |
C13H27K2O4P |
Poids moléculaire |
356.52 g/mol |
Nom IUPAC |
dipotassium;11-methyldodecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
OTPXTTHYCPJNPC-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


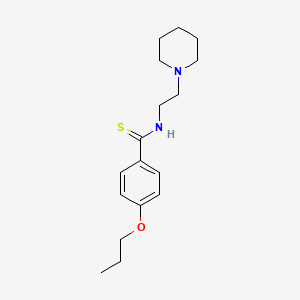
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
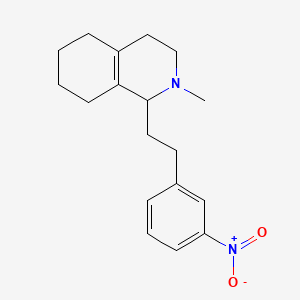
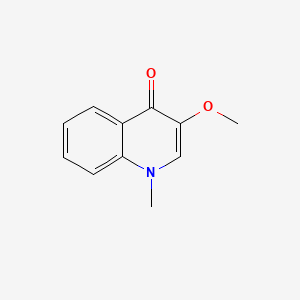

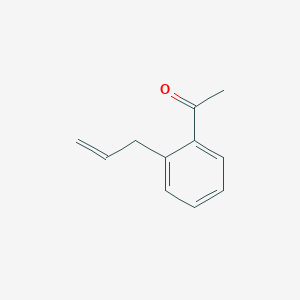
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)

![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

